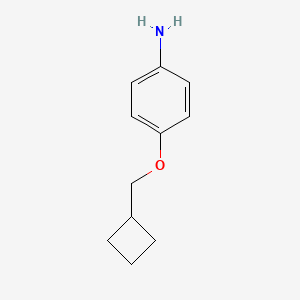![molecular formula C14H10N2O2 B1400199 6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid CAS No. 1379527-00-0](/img/structure/B1400199.png)
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid
Descripción general
Descripción
The compound is a derivative of pyridine-2-carboxylic acid , which is a heterocyclic compound with a carboxylic acid group attached to the second position of a pyridine ring . The “6-[Cyano(phenyl)methyl]” part suggests a phenyl group with a cyano group attached to the methyl group at the 6th position of the pyridine ring.
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridine derivatives can be synthesized through various methods . One common method is the Suzuki-Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates.Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring with a carboxylic acid group at the 2nd position and a phenyl group with a cyano group attached to the methyl group at the 6th position .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, carboxylic acids can react with alcohols to form esters . Pyridine-2-carboxylic acid can also act as an effective catalyst for multi-component synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its pyridine and carboxylic acid components. For instance, pyridine-2-carboxylic acid has a molecular weight of 123.1094 . The pKa value, which indicates the acidity, would also be an important property .Aplicaciones Científicas De Investigación
-
Green Synthesis of Pyrazolo[3,4-b]quinolinones
- Application : Pyridine-2-carboxylic acid (P2CA) is used as a green and efficient catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
- Method : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results : The reaction resulted in excellent yield (84–98%) of pyrazolo[3,4-b]quinolinones .
-
Antimicrobial and Antiviral Activities
-
Synthesis of Pyrazolo[3,4-b]quinolinones
- Application : Pyridine-2-carboxylic acid is used as a catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones .
- Method : The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results : The reaction resulted in an excellent yield (84–98%) of pyrazolo[3,4-b]quinolinones .
-
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines, which can be synthesized from pyridine derivatives, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Synthesis of Pyrazolo[3,4-b]quinolinones
- Application : Pyridine-2-carboxylic acid is used as a catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones .
- Method : The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
- Results : The reaction resulted in an excellent yield (84–98%) of pyrazolo[3,4-b]quinolinones .
-
Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridines, which can be synthesized from pyridine derivatives, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[cyano(phenyl)methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-11(10-5-2-1-3-6-10)12-7-4-8-13(16-12)14(17)18/h1-8,11H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPALJUGWVYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231138 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid | |
CAS RN |
1379527-00-0 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379527-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(cyanophenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



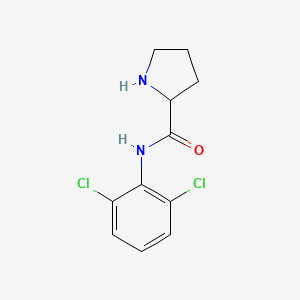
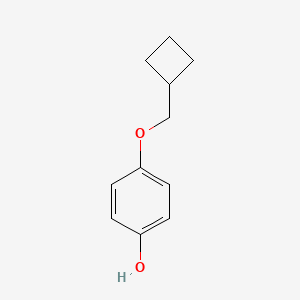
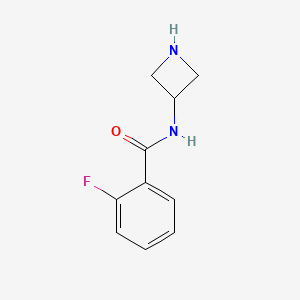
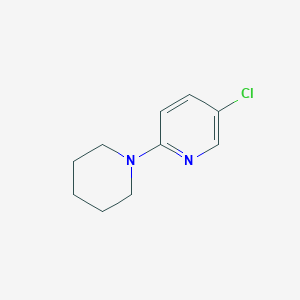
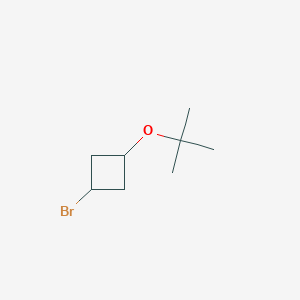

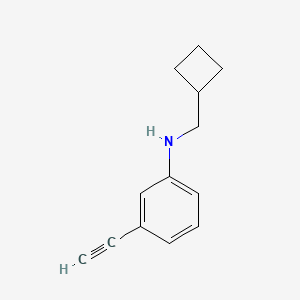

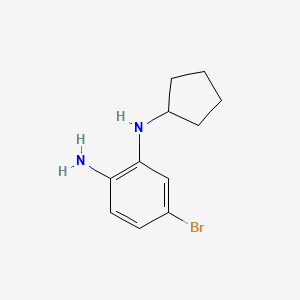
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)



